molecular formula C18H13N3S B14332215 2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione CAS No. 106915-96-2

2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione

Cat. No.: B14332215
CAS No.: 106915-96-2
M. Wt: 303.4 g/mol
InChI Key: RJIIDDZCVKHHHE-UHFFFAOYSA-N
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Description

2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with phenyl groups attached at the 2 and 5 positions and a thione group at the 7 position. This structural arrangement imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting intermediate is then treated with a sulfur source, such as thiourea, to introduce the thione group at the 7 position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2,5-diphenyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine

Uniqueness

2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione is unique due to the presence of the thione group at the 7 position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other pyrazolopyrimidine derivatives that may lack the thione group or have different substituents .

Properties

CAS No.

106915-96-2

Molecular Formula

C18H13N3S

Molecular Weight

303.4 g/mol

IUPAC Name

2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione

InChI

InChI=1S/C18H13N3S/c22-18-19-16(13-7-3-1-4-8-13)11-15-12-17(20-21(15)18)14-9-5-2-6-10-14/h1-12,20H

InChI Key

RJIIDDZCVKHHHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=NC(=S)N3N2)C4=CC=CC=C4

Origin of Product

United States

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